2-氨基-5-苯基-1,3-噻唑-4-羧酸

描述

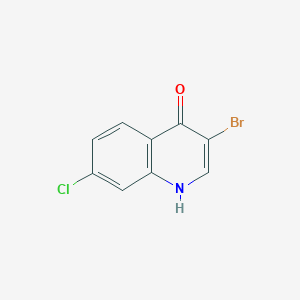

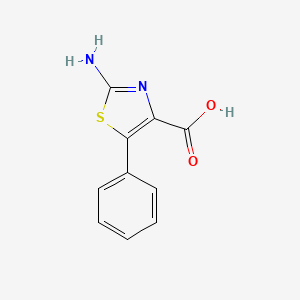

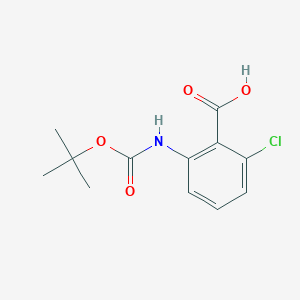

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a derivative of 2-aminothiazole . It is a small molecule that has been studied for its potential in anticancer drug discovery . This compound is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid involves reactions with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides . The compound has also been synthesized through the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones .Molecular Structure Analysis

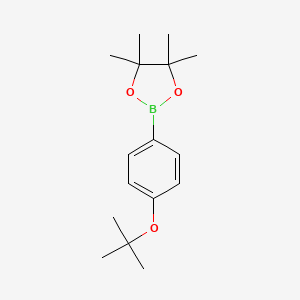

The molecular structure of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid includes a 2-aminothiazole scaffold, a phenyl group, and a carboxylic acid group . The compound has a molecular weight of 220.25 .Chemical Reactions Analysis

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid can react with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides .Physical And Chemical Properties Analysis

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a white crystalline powder . It has a melting point of 225-226 degrees Celsius .科学研究应用

Comprehensive Analysis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Applications

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, also known as 2-Amino-5-phenyl-4-thiazolecarboxylic acid, is a compound with a broad spectrum of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Pharmaceutical Drug Synthesis: Thiazole derivatives are integral in the synthesis of various pharmaceutical drugs due to their diverse biological activities. They are used in creating compounds with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective properties . This compound’s structure is a key feature in several drugs, including those for treating HIV/AIDS (ritonavir) and cancer (tiazofurin).

Agrochemical Development: In the agrochemical industry, thiazole compounds play a significant role in the development of fungicides and pesticides. Their ability to interfere with the life cycle of pests and fungi makes them valuable for protecting crops and ensuring food security.

Industrial Applications: Thiazoles are utilized in industrial applications such as rubber vulcanization, which is essential for enhancing the durability and elasticity of rubber products . They also serve as catalysts and additives in various chemical reactions, improving efficiency and outcomes.

Photographic Sensitizers: The unique properties of thiazole derivatives make them suitable as photographic sensitizers. They are involved in the chemical processes that increase the light sensitivity of photographic films, which is crucial for capturing images under various lighting conditions.

Liquid Crystal Technology: Thiazole-based compounds are used in the production of liquid crystals, which are a critical component of displays in electronic devices such as smartphones, televisions, and computer monitors .

Antioxidant Properties: Research has shown that thiazole derivatives exhibit significant antioxidant properties, which are important for protecting cells from oxidative stress and potential damage . This application is particularly relevant in the development of therapies for diseases caused by oxidative stress.

Neuroprotective Agents: Due to their potential neuroprotective effects, thiazole compounds are being studied for their use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . They may help in the synthesis of neurotransmitters and protect neural tissue from degeneration.

Anti-Inflammatory and Analgesic Agents: Thiazole derivatives have been identified to possess anti-inflammatory and analgesic activities, making them candidates for the development of new pain relief medications . Their efficacy in reducing inflammation and pain without significant side effects is a promising area of research.

作用机制

Target of Action

Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and enzymes involved in the synthesis of cell walls .

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with the disruption of dna replication and transcription, leading to cell death .

Result of Action

Thiazole derivatives have been associated with inducing cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

安全和危害

未来方向

The 2-aminothiazole scaffold, which includes 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the potential of this compound and its derivatives in the treatment of cancer and other diseases .

属性

IUPAC Name |

2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYHQGNZJJXPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592788 | |

| Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

802276-49-9 | |

| Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B1287908.png)

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)